molecular formula C15H11Cl2N3OS B10862814 5-(5-chloro-2-methoxyphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

5-(5-chloro-2-methoxyphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10862814
M. Wt: 352.2 g/mol
InChI Key: WCQJEKLAMYNVHG-UHFFFAOYSA-N
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Description

5-(5-CHLORO-2-METHOXYPHENYL)-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-CHLORO-2-METHOXYPHENYL)-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate precursor, such as an α-haloketone or an α-haloester.

    Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups are introduced through nucleophilic substitution reactions, where the triazole ring acts as a nucleophile and reacts with chlorinated benzyl halides.

    Methoxylation: The methoxy group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate as methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorinated phenyl groups, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions

    Dechlorinated or Hydrogenated Derivatives: Products of reduction reactions

    Substituted Derivatives: Products of substitution reactions

Scientific Research Applications

Chemistry

In chemistry, 5-(5-CHLORO-2-METHOXYPHENYL)-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring and chlorinated phenyl groups can enhance its interaction with biological targets.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic applications. The triazole ring is a common pharmacophore in many drugs, and modifications of this compound can lead to the discovery of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(5-CHLORO-2-METHOXYPHENYL)-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorinated phenyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-METHOXYPHENYL)-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOLE
  • 5-(5-CHLORO-2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE
  • 5-(5-CHLORO-2-METHOXYPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE

Uniqueness

The uniqueness of 5-(5-CHLORO-2-METHOXYPHENYL)-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorinated phenyl groups and a methoxy group, along with the triazole ring, makes this compound particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C15H11Cl2N3OS

Molecular Weight

352.2 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11Cl2N3OS/c1-21-13-7-4-10(17)8-12(13)14-18-19-15(22)20(14)11-5-2-9(16)3-6-11/h2-8H,1H3,(H,19,22)

InChI Key

WCQJEKLAMYNVHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2C3=CC=C(C=C3)Cl

Origin of Product

United States

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